molecular formula C20H13BrF3N3O B5037015 3-[2-(benzyloxy)-5-bromophenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

3-[2-(benzyloxy)-5-bromophenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B5037015
M. Wt: 448.2 g/mol
InChI Key: OVXVBLOTTAHJMP-UHFFFAOYSA-N
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Description

3-[2-(Benzyloxy)-5-bromophenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a compound of notable interest within the scientific community due to its unique chemical structure and potential applications across various fields. This compound features a distinctive triazolopyridine ring system, further diversified by benzyloxy, bromophenyl, and trifluoromethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(benzyloxy)-5-bromophenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine generally involves multi-step organic synthesis pathways. The preparation often begins with the synthesis of the triazolopyridine core, which is achieved through a cyclization reaction of appropriate starting materials under specific conditions. Following the formation of the core, the benzyloxy, bromophenyl, and trifluoromethyl groups are introduced through various substitution reactions.

Industrial Production Methods

On an industrial scale, the production of this compound would likely require optimized conditions for each reaction step to maximize yield and purity. Techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) would be employed to ensure the compound's high purity. Continuous flow synthesis methods may also be developed to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Benzyloxy)-5-bromophenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine can undergo various types of chemical reactions, including:

  • Oxidation: Potentially involving the benzyloxy group.

  • Reduction: Especially at the bromophenyl moiety.

  • Substitution: Nucleophilic or electrophilic substitution reactions can modify the bromophenyl group.

Common Reagents and Conditions

  • Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

  • Reducing agents: Like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions: Utilizing reagents like Grignard reagents, alkyl halides, or halogenation agents under catalytic conditions.

Major Products Formed

The major products of these reactions include oxidized derivatives, reduced phenyl or bromophenyl compounds, and various substituted analogs that maintain the core structure.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential to serve as a ligand in coordination chemistry, owing to the versatile triazolopyridine scaffold.

Biology

In biological research, derivatives of this compound may be explored for their bioactive properties, including enzyme inhibition or receptor modulation.

Medicine

In the pharmaceutical field, 3-[2-(benzyloxy)-5-bromophenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine can be investigated for its potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

Industrially, the unique properties of this compound may find applications in the development of new materials or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 3-[2-(benzyloxy)-5-bromophenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine exerts its effects largely depends on its specific applications:

  • Molecular Targets: These may include enzymes, receptors, or other proteins where the compound can bind and exert its influence.

  • Pathways Involved: Interaction with cellular signaling pathways, metabolic pathways, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazole: Sharing the triazole core but lacking the complex substitution pattern.

  • Pyridine Derivatives: With similar aromatic and heterocyclic features.

  • Trifluoromethyl Compounds: Known for their influence on the lipophilicity and metabolic stability of molecules.

Highlighting Uniqueness

The combination of the triazolopyridine core with benzyloxy, bromophenyl, and trifluoromethyl groups sets this compound apart from simpler analogs. This unique substitution pattern imparts distinctive chemical and biological properties that can be leveraged in various research and application fields.

Properties

IUPAC Name

3-(5-bromo-2-phenylmethoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrF3N3O/c21-15-7-8-17(28-12-13-4-2-1-3-5-13)16(10-15)19-26-25-18-9-6-14(11-27(18)19)20(22,23)24/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXVBLOTTAHJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C3=NN=C4N3C=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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